D-Mannitol-1,2-13C2
Description
The Role of 13C-Labeled Carbohydrates in Quantitative Metabolic Studies
Carbohydrates are central to cellular energy production and serve as precursors for the biosynthesis of numerous essential molecules. Consequently, ¹³C-labeled carbohydrates are extensively used in quantitative metabolic studies, often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.gov This approach provides a detailed quantitative picture of cellular metabolism by tracking the distribution of ¹³C atoms from a labeled carbohydrate source throughout the metabolic network. nih.govresearchgate.net
By analyzing the specific patterns of ¹³C incorporation into intracellular metabolites, researchers can determine the relative and absolute fluxes through various pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govnih.gov This quantitative data is crucial for understanding how cells allocate carbon resources to meet their energetic and biosynthetic demands under different physiological or pathological conditions. oup.com For instance, ¹³C-MFA has been instrumental in characterizing the altered metabolism of cancer cells and identifying potential therapeutic targets. d-nb.info
Specific Advantages of D-Mannitol-1,2-13C2 as a Tracer for Carbon Flux Analysis
D-Mannitol, a sugar alcohol, offers distinct advantages as a metabolic tracer. Its doubly labeled form, D-Mannitol-1,2-¹³C₂, where the first and second carbon atoms are replaced with ¹³C, provides specific insights into particular metabolic transformations. The known positions of the heavy carbon atoms allow for precise tracking of their fate within the cell.
One of the key applications for tracers like [1,2-¹³C₂]glucose, a related and more commonly studied compound, is in the analysis of the pentose phosphate pathway (PPP). nih.gov The specific labeling pattern allows researchers to distinguish between the oxidative and non-oxidative branches of the PPP, providing a more detailed understanding of its activity. While direct research on D-Mannitol-1,2-¹³C₂ is less abundant in readily available literature, the principles derived from studies using similarly labeled sugars like [1,2-¹³C₂]glucose are applicable. For example, the use of [1,2-¹³C₂]glucose has been shown to provide precise estimates for fluxes in glycolysis and the PPP. nih.gov The metabolism of mannitol (B672) in various organisms can be traced with similar precision using D-Mannitol-1,2-¹³C₂, shedding light on pathways that may not be as active with glucose as the primary substrate.
Historical Context and Evolution of this compound Applications in Research
The use of stable isotopes in metabolic research has a rich history, evolving alongside advancements in analytical instrumentation, particularly MS and NMR. eurisotop.com Initially, simpler, singly labeled compounds were used to establish the basic connectivity of metabolic pathways. The development of more sophisticated analytical techniques has enabled the use of multiply labeled tracers like D-Mannitol-1,2-¹³C₂.
While specific historical milestones for D-Mannitol-1,2-¹³C₂ are not extensively documented in general scientific literature, its availability from commercial suppliers of stable isotope-labeled compounds indicates its use in specialized research applications. isotope.comotsuka.co.jpotsuka.co.jp The evolution of its application is tied to the broader development of metabolomics and flux analysis, which have increasingly relied on a diverse portfolio of labeled compounds to probe specific aspects of metabolism. eurisotop.com The continued refinement of analytical methods and computational modeling will likely expand the application of specific tracers like D-Mannitol-1,2-¹³C₂ in elucidating the intricacies of cellular metabolism in various organisms and disease states.
Research Findings with this compound and Related Tracers
The following table summarizes findings from studies utilizing ¹³C-labeled tracers, including principles applicable to D-Mannitol-1,2-¹³C₂, to investigate metabolic pathways.
| Tracer | Organism/Cell Type | Key Findings | Reference |
| [1,2-¹³C₂]glucose | HT29 and MIA cells | Used to infer flux through biosynthetic and energy production pathways, with lactate (B86563) isotopomer analysis revealing differences in pentose phosphate pathway activity between cell lines. | researchgate.net |
| [1,2-¹³C₂]glucose | Tumor cell line | Provided the most precise estimates for glycolysis and pentose phosphate pathway fluxes compared to other glucose tracers. | nih.gov |
| ¹³C-labeled glucose (general) | Human lung cancer cells | Revealed increased anaplerosis via pyruvate (B1213749) carboxylase activation. | acs.org |
| ¹³C-labeled glucose (general) | Trypanosoma brucei | Traced glucose-derived carbon into 187 different metabolites across diverse pathways. | acs.org |
| [1-¹³C]glucose | EMP-utilizing microorganisms | Used to determine the partitioning of glycolytic flux between the Embden-Meyerhof-Parnas (EMP) and Pentose Phosphate (PP) pathways. | oup.com |
Properties
Molecular Formula |
C₄¹³C₂H₁₅O₆ |
|---|---|
Molecular Weight |
184.16 |
Origin of Product |
United States |
Methodological Framework for D Mannitol 1,2 13c2 Based Studies
Principles of ¹³C Isotopic Enrichment and Distribution Analysis
The core of metabolic studies using D-Mannitol-1,2-¹³C₂ lies in the ability to track the ¹³C label as it is incorporated into various downstream metabolites. This process of isotopic enrichment and the subsequent analysis of the distribution of these isotopes form the foundation for understanding metabolic pathways.
Mass Isotopomer Distribution Analysis (MIDA) from D-Mannitol-1,2-¹³C₂ Incorporation
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that utilizes the incorporation of stable isotope-labeled precursors to measure the biosynthesis and turnover of polymers. nih.gov When D-Mannitol-1,2-¹³C₂ is introduced into a biological system, its carbon backbone is metabolized and the ¹³C atoms are integrated into various metabolic intermediates and end-products. Mass spectrometry is then used to measure the relative abundances of different mass isotopomers—molecules that differ only in the number of isotopic atoms they contain. nih.gov
By analyzing the distribution pattern of these mass isotopomers, researchers can calculate the enrichment of the true precursor pool that led to the synthesis of the new molecules. nih.gov This is a significant advantage as it overcomes the challenge of directly measuring the isotopic enrichment of the immediate intracellular precursor. MIDA allows for the determination of the fraction of a metabolite pool that was newly synthesized during the experiment (fractional synthesis). nih.gov For instance, the metabolism of [1,2-¹³C₂]glucose, a compound structurally related to mannitol (B672), has been used to trace major metabolic pathways like glycogen (B147801) synthesis and glycolysis. metabolomicssociety.org This approach enables the quantification of substrate flux through key metabolic pathways under various conditions. researchgate.net
Positional Isotope Scrambling and its Interpretation in Metabolic Intermediates
As D-Mannitol-1,2-¹³C₂ is metabolized, the original positions of the ¹³C labels can change, a phenomenon known as positional isotope scrambling. oup.com This scrambling is not a random process but is a direct consequence of the specific enzymatic reactions and pathways through which the molecule passes. For example, glycolysis of [1,2-¹³C₂]glucose results in the formation of [2,3-¹³C₂]pyruvate, demonstrating a shift in the label positions. nih.gov
The interpretation of these new labeling patterns provides detailed information about the activity of different metabolic routes. For example, the reversible reactions of enzymes like transketolase and transaldolase in the pentose (B10789219) phosphate (B84403) pathway can lead to a characteristic redistribution of ¹³C labels. nih.gov Careful analysis of the isotopomer patterns in metabolites can reveal the relative fluxes through competing or intersecting pathways, such as glycolysis versus the pentose phosphate pathway. nih.govnih.gov However, care must be taken in interpreting isotopic redistributions when symmetrical intermediates, like mannitol itself, are involved. oup.com
Advanced Analytical Techniques for D-Mannitol-1,2-13C2-Derived Metabolites
The detection and analysis of metabolites derived from D-Mannitol-1,2-¹³C₂ require sophisticated analytical methods capable of distinguishing between different isotopomers and elucidating their specific labeling patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Tracing Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for analyzing ¹³C-labeled metabolites. Its ability to provide site-specific information within a molecule makes it exceptionally powerful for tracing isotopic labels. caister.com The large chemical shift range of the ¹³C nucleus allows for good spectral resolution, minimizing overlaps between signals from different carbon atoms. ckisotopes.comcaister.com
High-resolution ¹³C-NMR spectroscopy is used to identify and quantify the metabolites formed from D-Mannitol-1,2-¹³C₂. In a typical experiment, after incubation with the labeled mannitol, cell extracts or biological fluids are analyzed. The resulting ¹³C-NMR spectrum will show signals corresponding to the carbon atoms of the various metabolites that have incorporated the ¹³C label.
For example, studies using D-[1-¹³C]-mannitol have identified labeled metabolites such as acetate (B1210297), propionate, and butyrate. researchgate.net The specific chemical shifts of the ¹³C signals allow for the unambiguous identification of these compounds. For instance, the major signals detected after fermentation of D-[1-¹³C]-mannitol included [2-¹³C]-acetate (23.5 ppm), [2-¹³C]-propionate (30.9 ppm), and [2-¹³C]-butyrate (40.0 ppm). researchgate.net The intensity of each signal is proportional to the concentration of the labeled carbon at that specific position, enabling the quantification of metabolite production over time. researchgate.net
Table 1: Exemplary ¹³C-NMR Chemical Shifts of Metabolites from Labeled Mannitol Fermentation
| Metabolite | Labeled Position | Chemical Shift (ppm) |
| D-Mannitol | [1-¹³C] | 63.5 |
| Propionate | [3-¹³C] | 10.4 |
| Butyrate | [4-¹³C] | 13.5 |
| Butyrate | [3-¹³C] | 19.5 |
| Acetate | [2-¹³C] | 23.5 |
| Propionate | [2-¹³C] | 30.9 |
| Valerate | [2-¹³C] | 37.6 |
| Butyrate | [2-¹³C] | 40.0 |
Data sourced from a study on D-[1-¹³C]-mannitol fermentation by pig cecal digesta. researchgate.net
While one-dimensional (1D) ¹³C-NMR is useful, complex metabolic networks often result in intricate labeling patterns that are better resolved using multi-dimensional NMR techniques. caister.com Two-dimensional (2D) NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), correlate the chemical shifts of protons and carbons, providing connectivity information that is invaluable for structure elucidation and assigning labels to specific positions within a molecule. caister.comacs.org
For instance, 2D NMR can distinguish between different isotopomers of the same metabolite, which might appear as a single peak in a 1D spectrum. caister.com This is crucial for understanding the scrambling patterns discussed earlier. By revealing the scalar couplings (J-couplings) between adjacent ¹³C atoms, these techniques can determine the isotopomeric composition of a metabolite. oup.com This detailed information allows for a more precise quantification of metabolic fluxes and a deeper understanding of pathway regulation. oup.comnih.gov
Hyperpolarization Techniques for Enhanced NMR Sensitivity with 13C-Labeled Substrates
The inherent low sensitivity of 13C NMR spectroscopy presents a significant challenge in tracking metabolic pathways in real-time. nih.gov Hyperpolarization techniques address this limitation by dramatically increasing the nuclear spin polarization of 13C-labeled substrates, leading to signal enhancements of several orders of magnitude. nationalmaglab.orgcopernicus.org This allows for the observation of low-abundance metabolites and rapid metabolic fluxes that would otherwise be undetectable. nih.govacs.org
Dissolution Dynamic Nuclear Polarization (d-DNP): This is a prominent technique for enhancing the sensitivity of 13C NMR. copernicus.org In d-DNP, a sample containing the 13C-labeled substrate, such as this compound, is mixed with a stable radical, frozen at cryogenic temperatures (around 1-2 K), and irradiated with microwaves in a high magnetic field. copernicus.org This process transfers the high polarization of the electron spins from the radical to the 13C nuclei. nationalmaglab.org The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for analysis in the liquid state. copernicus.org The resulting signal enhancement, which can be over 10,000-fold, makes it possible to monitor fast metabolic processes in real-time. businesswire.comacs.org The hyperpolarized signal is typically observable for a few minutes after dissolution. nationalmaglab.org
Systematic optimization of d-DNP experimental parameters, including the choice and concentration of the polarizing agent (e.g., TEMPOL), is crucial for achieving maximum sensitivity and resolution. copernicus.orgd-nb.info Recent advancements have led to the development of automated d-DNP polarizers that streamline this process for both preclinical and metabolic research applications. businesswire.com
Parahydrogen-Induced Polarization (PHIP): PHIP is a chemistry-based hyperpolarization method that offers a cost-effective and rapid alternative to d-DNP. capes.gov.brnih.gov This technique involves the catalytic addition of parahydrogen, a nuclear spin isomer of hydrogen, to an unsaturated precursor of the target molecule. researchgate.net The spin order from the parahydrogen is then transferred to the 13C nucleus. nih.gov A significant challenge for PHIP has been the requirement for an unsaturated precursor, which is not always readily available for metabolites like acetate and pyruvate (B1213749). capes.gov.brnih.gov However, methods have been developed to overcome this by using tailored precursors with a hydrogenable functionality that is cleaved after polarization transfer. nih.gov
Signal Amplification by Reversible Exchange (SABRE): SABRE is another hyperpolarization technique that utilizes a metal complex to catalytically transfer magnetization from parahydrogen to a target molecule. nih.govacs.org This method is advantageous because it is fast and can be performed at low magnetic fields. researchgate.net SABRE has been successfully used to hyperpolarize 13C-labeled compounds, achieving significant signal enhancements. nih.govacs.orgwhiterose.ac.uk The technique relies on the reversible binding of both the parahydrogen and the substrate to the catalyst. researchgate.net While initially limited to specific types of molecules, advancements are expanding the range of substrates that can be hyperpolarized using SABRE. duke.edumdpi.com
Table 1: Comparison of Hyperpolarization Techniques
| Technique | Principle | Advantages | Key Considerations |
|---|---|---|---|
| d-DNP | Microwave irradiation of a frozen sample with a stable radical at cryogenic temperatures to transfer electron spin polarization to 13C nuclei. nationalmaglab.orgcopernicus.org | High signal enhancement (often >10,000-fold), applicable to a wide range of molecules. businesswire.comacs.org | Requires specialized and expensive equipment, hyperpolarized state has a limited lifetime. nationalmaglab.org |
| PHIP | Catalytic addition of parahydrogen to an unsaturated precursor, followed by polarization transfer to the 13C nucleus. nih.govresearchgate.net | Cost-effective, rapid polarization, portable. capes.gov.brresearchgate.net | Requires a suitable unsaturated precursor molecule. capes.gov.brnih.gov |
| SABRE | Catalytic transfer of magnetization from parahydrogen to the target molecule via a metal complex. nih.govacs.org | Fast, can be performed at low magnetic fields, does not require chemical modification of the substrate. researchgate.net | Substrate must be able to reversibly bind to the catalyst. researchgate.netmdpi.com |
Mass Spectrometry (MS) for Mass Isotopomer Analysis
Mass spectrometry is a cornerstone for analyzing the metabolites of this compound, providing detailed information on the distribution of the 13C label throughout various metabolic pathways.
Gas Chromatography-Mass Spectrometry (GC/MS) for this compound Metabolites
GC/MS is a powerful technique for the analysis of volatile and thermally stable metabolites derived from this compound. The process involves separating the metabolites using gas chromatography and then detecting them with a mass spectrometer. This allows for the quantification of different mass isotopomers, which are molecules that differ only in their isotopic composition. By analyzing the mass isotopomer distribution of key metabolites, researchers can trace the metabolic fate of the 13C atoms from this compound and quantify the fluxes through various pathways.
Liquid Chromatography-Mass Spectrometry (LC/MS) Approaches for Isotopic Tracing
For non-volatile and thermally labile metabolites that are not amenable to GC/MS, LC/MS is the method of choice. Liquid chromatography separates the metabolites in a sample, which are then introduced into a mass spectrometer for analysis. LC/MS is particularly valuable in metabolic studies using this compound as it can analyze a wide range of compounds, including intermediates of central carbon metabolism. The high sensitivity and specificity of modern LC/MS instruments enable the detection and quantification of low-abundance isotopomers, providing a comprehensive picture of metabolic fluxes.
Computational Approaches in this compound Metabolic Flux Analysis (MFA)
The data generated from 13C labeling experiments with this compound are complex and require sophisticated computational tools for their interpretation. Metabolic Flux Analysis (MFA) is a key computational framework used to quantify the rates (fluxes) of metabolic reactions within a cell or organism.
Metabolic Network Reconstruction and Stoichiometric Models for 13C-MFA
The foundation of any 13C-MFA study is a well-defined metabolic network model. This model is a mathematical representation of the biochemical reactions occurring in the system under investigation. It includes the stoichiometry of each reaction, meaning the relative number of molecules of reactants and products. The accuracy of the metabolic network model is crucial for the reliability of the calculated fluxes. These models are often constructed based on genomic data, biochemical literature, and experimental evidence.
Once the network is established, the 13C labeling data from MS and NMR experiments are used to constrain the model and solve for the unknown metabolic fluxes. The distribution of 13C isotopomers in the measured metabolites provides a set of algebraic equations that relate the fluxes to the labeling patterns. By fitting the model to the experimental data, it is possible to estimate the intracellular metabolic fluxes with a high degree of confidence. This approach has been instrumental in elucidating the metabolic response to various genetic and environmental perturbations. pnas.org
Flux Estimation Algorithms and Software for Isotopomer Data Interpretation
The analysis of data from ¹³C tracer experiments, such as those using D-Mannitol-1,2-¹³C₂, requires specialized software to translate raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data into meaningful metabolic fluxes. nih.govoup.com These software packages employ algorithms to solve the complex system of equations that relate isotopic labeling patterns to the rates of intracellular reactions. frontiersin.org
Several software tools are available for ¹³C-Metabolic Flux Analysis (¹³C-MFA), each with specific features and underlying algorithms. Common to most is the goal of minimizing the difference between experimentally measured isotopomer distributions and those simulated by a metabolic model. researchgate.net This is typically achieved through a nonlinear least-squares regression. nih.gov
Key Software and Algorithms:
13CFLUX2: A high-performance software suite for quantifying steady-state fluxes. 13cflux.netresearchgate.net It uses a specially developed XML language (FluxML) and supports multicore CPUs and compute clusters for scalable analyses. researchgate.net
INCA (Isotopically Nonstationary Metabolic Flux Analysis): A MATLAB-based tool that can perform both stationary and isotopically non-stationary MFA. vanderbilt.edu This is particularly useful for D-Mannitol-1,2-¹³C₂ studies where isotopic steady state may not be reached. vanderbilt.edunih.gov
METRAN: This software is notable for its integration of the Elementary Metabolite Units (EMU) framework, which significantly simplifies the computational complexity of isotopomer analysis. mit.edu
OpenMebius: A software that supports both conventional and isotopically non-stationary ¹³C-MFA.
FiatFlux: An open-source, user-friendly package designed for non-experts, which first calculates metabolic flux ratios from MS data and then estimates absolute fluxes. nih.gov
The general workflow involves constructing a metabolic network model, simulating the distribution of isotopic labels for a given set of fluxes, and iteratively adjusting the fluxes to find the best fit with the measured data. sci-hub.se The choice of software often depends on the complexity of the metabolic network, the type of experimental data (steady-state or non-stationary), and the user's programming expertise. nih.gov
Application of Elementary Metabolite Unit (EMU) Frameworks
The Elementary Metabolite Unit (EMU) framework is a significant computational advancement in metabolic flux analysis that is highly applicable to studies involving tracers like D-Mannitol-1,2-¹³C₂. nih.govnih.gov It was developed to address the "curse of dimensionality" in isotopomer modeling, where the number of equations required to describe the isotopic state of a metabolic network grows exponentially with the size of the metabolites. nih.govresearchgate.net
The core principle of the EMU framework is to decompose the complex network of isotopomer balances into the smallest possible units required to simulate the measured mass isotopomer distributions (MIDs). nih.govnih.gov An EMU is defined as a sub-set of atoms from a metabolite, and the framework tracks the labeling patterns of only those EMUs that ultimately contribute to a measured product. osti.gov This approach avoids the need to calculate the full isotopomer distribution for every metabolite in the network, leading to a dramatic reduction in the number of variables and equations. nih.gov
Advantages of the EMU Framework:
Computational Efficiency: The EMU method can reduce the number of system variables by an order of magnitude or more compared to traditional isotopomer or cumomer methods. nih.govnih.gov This makes the analysis of large, genome-scale metabolic models more tractable. osti.gov
Information Integrity: The decomposition is performed without any loss of information; the simulated MIDs are identical to those obtained through more computationally intensive methods. nih.gov
Versatility: The framework is particularly efficient for analyzing data from multiple isotopic tracers, which is often necessary to resolve complex pathways. nih.govnih.gov
For a study using D-Mannitol-1,2-¹³C₂, the EMU algorithm would first identify which downstream metabolites are being measured by MS. It would then trace the two labeled carbons from the mannitol backbone through the metabolic network, generating a minimal set of EMU balances needed to connect the tracer to the measured products. osti.gov This efficiency allows for faster flux estimation and makes it feasible to analyze more complex biological systems and experimental designs. vanderbilt.edu
Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) with D-Mannitol-1,2-¹³C₂
Isotopically Nonstationary Metabolic Flux Analysis (INST-MFA) is a powerful technique for quantifying metabolic fluxes in systems that are at a metabolic steady state but have not yet reached an isotopic steady state. vanderbilt.edunih.gov This approach is particularly relevant for studies with D-Mannitol-1,2-¹³C₂ in biological systems where achieving full isotopic equilibrium is slow or impractical, such as in mammalian cell cultures or autotrophic organisms. vanderbilt.eduresearchgate.net
Unlike traditional steady-state MFA, which uses a single snapshot of labeling patterns after the system is fully equilibrated with the tracer, INST-MFA utilizes a series of measurements taken at multiple time points during the transient phase of isotope labeling. vanderbilt.edunih.gov The dynamic changes in the mass isotopomer distributions of intracellular metabolites over time contain rich information about the underlying metabolic fluxes and, in some cases, metabolite pool sizes. vanderbilt.eduvanderbilt.edu
Key applications and advantages of INST-MFA:
Slow-Labeling Systems: It is ideal for systems with large intracellular metabolite pools or slow metabolic turnover, where reaching isotopic steady state could take many hours or even days. vanderbilt.edunih.gov
Autotrophic and Methylotrophic Systems: INST-MFA is the only viable approach for quantifying fluxes in organisms that consume single-carbon substrates (like CO₂ or methane). vanderbilt.edugoogle.com At isotopic steady state, all metabolites in these systems would become uniformly labeled, providing no information about flux distribution. vanderbilt.edu The transient labeling patterns, however, are highly informative.
Reduced Experiment Duration: Experiments can be significantly shorter, as there is no need to wait for full isotopic equilibration. vanderbilt.edu
In a D-Mannitol-1,2-¹³C₂ experiment, INST-MFA would involve introducing the labeled mannitol and then rapidly sampling, quenching, and extracting metabolites at several time points before isotopic steady state is achieved. vanderbilt.eduresearchgate.net The resulting time-series data of ¹³C enrichment in various metabolites would be fitted to a dynamic metabolic model to estimate the intracellular fluxes. researchgate.net This approach has been successfully combined with the EMU framework to create highly efficient algorithms for analyzing transient labeling data. vanderbilt.edu
Experimental Design Considerations for D-Mannitol-1,2-¹³C₂ Tracer Experiments
Selection of Optimal Isotopic Labeling Patterns for Specific Pathway Resolution (e.g., comparison with U-¹³C₆ D-Mannitol)
The choice of the isotopic tracer is a critical step in designing a ¹³C-MFA experiment, as it fundamentally determines the precision and accuracy of the resulting flux estimates. nih.govresearchgate.netnih.gov Different labeling patterns on the same substrate, such as D-Mannitol-1,2-¹³C₂ versus uniformly labeled D-Mannitol (U-¹³C₆), will generate distinct isotopic labeling patterns in downstream metabolites, thereby providing different levels of resolution for specific pathways.
The selection of an optimal tracer is not a one-size-fits-all problem; it depends on the specific metabolic pathways of interest. nih.govresearchgate.net For example, studies on glucose metabolism have shown that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose phosphate pathway (PPP). nih.govresearchgate.netnih.gov This is because the specific cleavage of the C1-C2 bond in the transketolase and transaldolase reactions of the PPP creates unique labeling patterns that are highly sensitive to the flux through this pathway. In contrast, a uniformly labeled tracer like [U-¹³C₆]glucose is often less informative for the PPP but can be superior for analyzing the TCA cycle. nih.gov
Applying this logic to mannitol, a D-Mannitol-1,2-¹³C₂ tracer would be particularly advantageous for resolving fluxes in pathways that directly metabolize the upper part of the sugar alcohol backbone. Its metabolism would generate specifically labeled intermediates, allowing for a clear distinction between pathways like the PPP and glycolysis. A uniformly labeled (U-¹³C₆) D-Mannitol, while providing a general overview of carbon flow, might obscure the fine details of these specific pathway splits.
The optimal strategy often involves parallel labeling experiments, where different cultures are fed with different tracers simultaneously. nih.govbiorxiv.org For instance, a parallel experiment using D-Mannitol-1,2-¹³C₂ and U-¹³C₅-glutamine could provide high-resolution data for both glycolysis/PPP and the TCA cycle, respectively. nih.gov Computational tools can be used to perform in silico simulations to evaluate different tracer schemes and identify the one that maximizes flux observability for the network under investigation. nih.gov
Culturing Conditions and Substrate Delivery for Isotopic Enrichment
The success of a tracer experiment with D-Mannitol-1,2-¹³C₂ hinges on carefully controlled culturing conditions to ensure robust cellular growth and efficient uptake and metabolism of the labeled substrate. rsc.org The primary goal is to achieve a metabolic steady state, where all metabolic fluxes are constant over time, before introducing the tracer. rsc.orgd-nb.info
Key considerations include:
Media Composition: The culture medium must be well-defined. rsc.org The unlabeled mannitol concentration should be known and controlled. For many experiments, the labeled tracer is introduced by replacing the standard medium with a medium containing D-Mannitol-1,2-¹³C₂ as the primary carbon source. rsc.org The presence of other carbon sources (e.g., in serum) must be quantified as they will dilute the isotopic label. nih.gov
Achieving Metabolic Steady State: Cells should be cultured under constant conditions (e.g., temperature, pH, oxygen levels) and be in a specific growth phase, typically the exponential phase, to ensure that metabolic rates are stable. nih.gov This is a prerequisite for both steady-state and non-stationary MFA. vanderbilt.edud-nb.info
Tracer Introduction: The introduction of D-Mannitol-1,2-¹³C₂ should not perturb the metabolic steady state. vanderbilt.edu This is usually accomplished by a rapid media switch. For adherent cells, this involves aspirating the old media and quickly adding the pre-warmed tracer-containing media. For suspension cultures, cells can be centrifuged and resuspended in the new medium.
Isotopic Steady State: For traditional MFA, the culture must be maintained long enough to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. d-nb.info This can be verified by collecting samples at two or more late time points and confirming that the labeling patterns are identical. d-nb.info The time required depends on the organism's growth rate and the turnover of its metabolite pools. nih.govd-nb.info
Quenching and Extraction Protocols for D-Mannitol-1,2-¹³C₂-Derived Metabolites
To accurately measure the isotopic enrichment of intracellular metabolites derived from D-Mannitol-1,2-¹³C₂, metabolic activity must be stopped instantaneously (quenching) to prevent any alteration of metabolite levels or labeling patterns during sample processing. acs.orgbiorxiv.org This is followed by an efficient extraction of the metabolites from the cells. mdpi.com
Quenching: The ideal quenching method rapidly arrests all enzymatic reactions without causing cell leakage or degradation of target metabolites. acs.org
Cold Solvents: A widely used and validated method involves rapidly plunging the cells into a cold solvent solution. acs.orgmdpi.com A common choice is a 60% methanol (B129727) solution pre-chilled to approximately -40°C to -50°C. acs.orgspringernature.com The cold temperature immediately halts enzymatic activity, while the methanol helps to disrupt cell membranes.
Liquid Nitrogen: For some applications, direct freezing in liquid nitrogen is used. mdpi.com While extremely rapid, it can cause significant cell lysis, which may be undesirable if separation of intracellular and extracellular components is critical. mdpi.com
Extraction: After quenching, metabolites must be efficiently extracted. The choice of extraction solvent is crucial and depends on the polarity of the target metabolites.
Methanol-Based Solutions: For polar metabolites, which include most intermediates of central carbon metabolism derived from mannitol, cold methanol or methanol/water mixtures are effective. acs.org Multiple freeze-thaw cycles in the extraction solvent can enhance the disruption of cellular structures and improve extraction efficiency. acs.orgd-nb.info
Two-Phase Systems: For broader coverage that includes both polar and non-polar metabolites (like lipids), a two-phase extraction using a mixture like chloroform/methanol/water is often employed.
It is crucial to validate the chosen quenching and extraction protocol for the specific cell type being studied to ensure minimal metabolite leakage and maximum recovery, thereby preserving the integrity of the isotopic labeling data for accurate flux analysis. acs.orgbiorxiv.org
Applications of D Mannitol 1,2 13c2 in Elucidating Specific Metabolic Pathways
Tracing Central Carbon Metabolism Fluxes with D-Mannitol-1,2-13C2
Once this compound is converted to [1,2-¹³C₂]Fructose-6-Phosphate, the two adjacent ¹³C labels become powerful probes for dissecting the fluxes through glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov The distinct patterns of how this M+2 label is fragmented and rearranged by the enzymes of central metabolism provide quantitative insights into pathway usage. nih.govnih.gov
In glycolysis, the [1,2-¹³C₂]F6P is cleaved by aldolase (B8822740) into two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The DHAP will contain the ¹³C at carbon 1, while G3P will be unlabeled. After isomerization, this results in two molecules of [1-¹³C]G3P.
Glycolytic Flux: The resulting pyruvate (B1213749) and lactate (B86563) will be labeled at the C3 position ([3-¹³C]Lactate). The detection of solely M+1 lactate provides a direct measure of the glycolytic processing of the tracer. frontiersin.org
Gluconeogenesis and Reversibility: If significant gluconeogenic or reverse glycolytic flux occurs, the labeled triose phosphates can re-condense. researchgate.netnih.gov This can lead to scrambling of the label. For example, the reverse action of aldolase and triose phosphate isomerase can lead to the formation of [5,6-¹³C₂]F6P from the initial [1,2-¹³C₂]F6P, which can be detected in metabolic flux studies. nih.gov The presence and relative abundance of different isotopologues of hexose (B10828440) phosphates can thus quantify the bidirectionality of glycolytic reactions. nih.gov
The use of a 1,2-¹³C₂ tracer is particularly effective for measuring PPP activity. nih.gov This is because the oxidative and non-oxidative branches of the PPP process the labeled carbons in distinct ways. frontiersin.orgoup.com
Oxidative PPP: When [1,2-¹³C₂]Glucose-6-Phosphate (formed from the isomerization of [1,2-¹³C₂]F6P) enters the oxidative PPP, the C1 carbon is lost as ¹³CO₂. frontiersin.org This results in a five-carbon sugar, ribulose-5-phosphate (Ru5P), that is labeled only at a single position ([1-¹³C]Ru5P). This is an M+1 isotopologue.
Non-Oxidative PPP: The non-oxidative PPP involves the rearrangement of sugar-phosphate backbones by the enzymes transketolase and transaldolase. These reactions can take the [1,2-¹³C₂]F6P and convert it back into G3P and ultimately into Ru5P that retains both ¹³C atoms ([1,2-¹³C₂]Ru5P or other M+2 species). pnas.org
Quantifying Flux: By measuring the mass isotopomer distribution (the relative amounts of M+0, M+1, and M+2) of ribose-5-phosphate (B1218738) (a key component of nucleotides), one can determine the relative fluxes through the oxidative versus the non-oxidative PPP arms. frontiersin.orgpnas.org A higher M+1/M+2 ratio indicates greater activity of the oxidative PPP, which is the primary route for generating NADPH. pnas.org This method has been used to show increased PPP activity in response to various stimuli, including brain injury and cancer cell metabolism. frontiersin.orgnih.gov
| Pathway | Key Intermediate | Expected Labeling Pattern from [1,2-¹³C₂]F6P | Information Gained |
| Glycolysis | Lactate/Pyruvate | M+1 ([3-¹³C]) | Measures direct glycolytic flux. frontiersin.org |
| Oxidative PPP | Ribose-5-Phosphate | M+1 ([1-¹³C]) | Quantifies flux through the NADPH-producing arm. frontiersin.orgpnas.org |
| Non-Oxidative PPP | Ribose-5-Phosphate | M+2 | Indicates carbon shuffling and recycling back to glycolysis. pnas.org |
Tricarboxylic Acid (TCA) Cycle Intermediates and Anaplerosis
D-Mannitol-1,2-¹³C₂ is a valuable tool for probing the dynamics of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration and biosynthesis. Once administered, D-mannitol is typically converted in the body to D-fructose. Fructose (B13574) then enters the glycolytic pathway, where it is ultimately broken down into pyruvate. Pyruvate is subsequently converted to acetyl-CoA, which carries the labeled carbons into the TCA cycle.
The use of D-Mannitol-1,2-¹³C₂ results in the formation of acetyl-CoA with both of its carbon atoms labeled (¹³C₂-acetyl-CoA). As this labeled molecule enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180), the ¹³C atoms are incorporated into the cycle's intermediates. By analyzing the mass isotopomer distribution (the pattern of labeled and unlabeled atoms) in metabolites like citrate, α-ketoglutarate, and malate, researchers can quantify the rate of TCA cycle turnover. annualreviews.orgwustl.edu The detection of metabolites with two extra mass units (M+2) is a direct indicator of carbon flux from the labeled mannitol (B672) tracer through the cycle.
Furthermore, this tracer helps in quantifying anaplerosis, the process of replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. Anaplerotic reactions, such as the carboxylation of pyruvate to oxaloacetate, introduce unlabeled or differently labeled carbons into the cycle. uni.luismrm.org This dilutes the ¹³C enrichment of the intermediates. By measuring the extent of this dilution relative to the labeling from ¹³C₂-acetyl-CoA, the rate of anaplerosis can be determined, providing critical insights into the balance between energy production and biosynthesis. annualreviews.org For instance, the labeling pattern of glutamate, which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, is often measured by NMR to assess these fluxes. researchgate.net
Table 1: Expected ¹³C Labeling of TCA Cycle Intermediates from D-Mannitol-1,2-¹³C₂ This table illustrates the initial incorporation of the M+2 label from [1,2-¹³C₂]acetyl-CoA into the first turn of the TCA cycle.
| Metabolite | Labeled Carbons from [1,2-¹³C₂]acetyl-CoA | Expected Mass Isotopomer |
|---|---|---|
| Citrate | C2, C3 | M+2 |
| α-Ketoglutarate | C4, C5 | M+2 |
| Succinyl-CoA | C3, C4 | M+2 |
| Fumarate | C2, C3 | M+2 |
| Malate | C2, C3 | M+2 |
| Oxaloacetate | C2, C3 | M+2 |
Entner-Doudoroff Pathway Activity
D-Mannitol-1,2-¹³C₂ can effectively be used to differentiate between two major glycolytic routes: the classical Embden-Meyerhof-Parnas (EMP) pathway and the Entner-Doudoroff (ED) pathway. The ED pathway is particularly prevalent in many bacteria, including marine microbes, but absent in others. nih.gov The two pathways cleave their six-carbon sugar substrates differently, leading to distinct labeling patterns in the resulting pyruvate molecules when a specifically labeled tracer is used.
After conversion to fructose and then glucose-6-phosphate (G6P), the ¹³C label from D-Mannitol-1,2-¹³C₂ will be on the first and second carbons of the sugar phosphate ([1,2-¹³C₂]G6P).
In the EMP pathway , [1,2-¹³C₂]G6P is isomerized to fructose-6-phosphate (B1210287) and then cleaved into two three-carbon units. This process results in the formation of one molecule of unlabeled glyceraldehyde-3-phosphate (GAP) and one molecule of dihydroxyacetone phosphate (DHAP) labeled at C1 and C2. These are then converted to pyruvate, yielding one unlabeled (M+0) pyruvate and one doubly labeled (M+2) pyruvate.
In the ED pathway , [1,2-¹³C₂]G6P is first oxidized to 6-phosphogluconate, retaining the labels at C1 and C2. This molecule is then dehydrated and cleaved directly into one molecule of pyruvate and one molecule of GAP. This cleavage yields pyruvate derived from carbons 1, 2, and 3 of the glucose, which is therefore doubly labeled ([1,2-¹³C₂]pyruvate, or M+2). The resulting GAP, derived from carbons 4, 5, and 6, is unlabeled and is subsequently converted to an unlabeled (M+0) pyruvate.
By analyzing the mass isotopomer distribution of pyruvate and its downstream metabolites (like alanine), researchers can determine the relative activity of the EMP versus the ED pathway. oup.com This approach is analogous to studies using [1,2-¹³C₂]glucose, which have successfully distinguished these pathway fluxes. nih.govuni-regensburg.de
Table 2: Comparison of Pyruvate Labeling from [1,2-¹³C₂]G6P via EMP and ED Pathways
| Pathway | Key Cleavage Step | Labeled Products from [1,2-¹³C₂]G6P | Resulting Pyruvate Isotopomers |
|---|---|---|---|
| EMP Pathway | Fructose-1,6-bisphosphate aldolase | 1x [1,2-¹³C₂]DHAP + 1x Unlabeled GAP | 1x M+2 Pyruvate, 1x M+0 Pyruvate |
| ED Pathway | KDPG aldolase | 1x [1,2-¹³C₂]Pyruvate + 1x Unlabeled GAP | 1x M+2 Pyruvate, 1x M+0 Pyruvate |
Note: While both pathways yield one M+2 and one M+0 pyruvate from [1,2-¹³C₂]G6P, the specific location of the labels within the M+2 pyruvate differs, which can be distinguished by ¹³C-NMR. More importantly, analyzing the labeling of triose-phosphate intermediates like GAP can directly reveal the active pathway, as the ED pathway produces only unlabeled GAP from the initial glucose molecule. researchgate.net
This compound in Biosynthetic Pathway Analysis
Carbon Flow into Lipid and Fatty Acid Synthesis
The synthesis of lipids and fatty acids relies heavily on the two-carbon building block, acetyl-CoA. By tracing the journey of D-Mannitol-1,2-¹³C₂, researchers can illuminate the contribution of this carbohydrate source to lipogenesis. The ¹³C₂-acetyl-CoA generated from the catabolism of labeled mannitol serves as the direct precursor for fatty acid synthesis.
The process of de novo fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA (which is derived from acetyl-CoA) to a growing acyl chain. When D-Mannitol-1,2-¹³C₂ is the tracer, the resulting fatty acids will incorporate the doubly labeled carbon units. Mass spectrometry can detect the resulting increase in the mass of the fatty acid. For example, the synthesis of palmitate (a 16-carbon fatty acid) from ¹³C₂-acetyl-CoA would result in a fatty acid that is 16 mass units heavier (M+16) than its unlabeled counterpart. Analysis of the fragments can reveal the specific M+2 labeling pattern along the carbon chain, confirming its synthesis from the mannitol-derived precursor. nih.gov
Table 3: Illustrative Labeling of Palmitate from [1,2-¹³C₂]acetyl-CoA This table shows the theoretical incorporation of eight doubly labeled acetyl-CoA units to form a fully labeled palmitate molecule.
| Building Block | Number of Units | Carbon Contribution | Total ¹³C Atoms Incorporated | Resulting Mass Shift |
|---|---|---|---|---|
| [1,2-¹³C₂]acetyl-CoA | 8 | 16 carbons | 16 | M+16 |
Precursor Contribution to Amino Acid and Nucleotide Synthesis
The carbon backbones of many non-essential amino acids and the ribose sugar of nucleotides are derived from intermediates of central carbon metabolism. D-Mannitol-1,2-¹³C₂ is an excellent tracer for quantifying the flow of carbon from a carbohydrate source into these essential building blocks of life.
Amino Acid Synthesis: Many amino acids are synthesized directly from intermediates of glycolysis and the TCA cycle. For example:
Alanine is produced from pyruvate.
Aspartate and Asparagine are derived from oxaloacetate.
Glutamate , Glutamine , and Proline are derived from α-ketoglutarate.
When D-Mannitol-1,2-¹³C₂ is metabolized, the ¹³C labels are incorporated into these precursor molecules. The subsequent analysis of the amino acid pool will reveal M+2 isotopologues, indicating their synthesis from the mannitol tracer. nih.gov The degree of enrichment provides a quantitative measure of the carbon flux from mannitol into specific amino acid biosynthetic pathways. sigmaaldrich.com
Nucleotide Synthesis: The biosynthesis of nucleotides requires precursors from several pathways. The ribose-5-phosphate (R5P) backbone is generated by the pentose phosphate pathway (PPP), while the nitrogenous bases are built from amino acids (e.g., glycine, aspartate), CO₂, and one-carbon units. By metabolizing D-Mannitol-1,2-¹³C₂, the resulting labeled glucose-6-phosphate enters the PPP, leading to the formation of labeled R5P. This results in nucleotides with a labeled ribose moiety. Simultaneously, the labeled TCA cycle intermediates contribute to the synthesis of labeled amino acid precursors. Tracking the ¹³C labels into both the sugar and base components of nucleotides provides a comprehensive view of how mannitol contributes to their de novo synthesis. researchgate.net
Table 4: Precursor-Product Relationships for Biosynthesis from D-Mannitol-1,2-¹³C₂
| Biomolecule | Key Precursor | Metabolic Origin | Expected Labeling Pattern |
|---|---|---|---|
| Alanine | Pyruvate | Glycolysis | M+2 |
| Aspartate | Oxaloacetate | TCA Cycle | M+2 |
| Glutamate | α-Ketoglutarate | TCA Cycle | M+2 |
| Ribose-5-Phosphate | Glucose-6-Phosphate | Pentose Phosphate Pathway | M+2, M+1 (from scrambling) |
Other Macromolecule Biosynthesis (e.g., polysaccharides)
D-Mannitol-1,2-¹³C₂ can also be used to trace carbon flow into the synthesis of complex carbohydrates like storage polysaccharides (e.g., glycogen) and structural polysaccharides (e.g., bacterial capsules). In many organisms, mannitol can be converted to fructose-6-phosphate, which is then isomerized to glucose-6-phosphate (G6P), a central precursor for polysaccharide synthesis. nih.gov
The labeled G6P ([1,2-¹³C₂]G6P) can be activated (e.g., to UDP-glucose) and polymerized into long polysaccharide chains. The direct incorporation of these labeled glucose units can be monitored by analyzing the polysaccharide's isotopic enrichment. This allows researchers to quantify the rate at which an external mannitol source is utilized for polysaccharide synthesis.
Furthermore, the specific labeling pattern within the glucose monomers of the polysaccharide can provide deeper insights into metabolic cycling. oup.com For example, if the [1,2-¹³C₂]G6P is cycled through the pentose phosphate pathway and then back into glycolysis (gluconeogenesis), the original ¹³C labels can be rearranged or "scrambled." Observing these altered labeling patterns in the final polysaccharide product reveals the activity of these intersecting metabolic routes. nih.gov In some bacteria, mannitol derivatives are directly involved in the assembly of capsular polysaccharides, making labeled mannitol a direct probe of these specific pathways. ulisboa.pt
D Mannitol 1,2 13c2 in Diverse Biological Systems Research
Microbial Metabolic Studies
Bacterial Metabolism and Physiology
Stable isotope labeling is a powerful technique for elucidating metabolic fluxes in bacteria. The use of specifically labeled substrates, such as D-Mannitol-1,2-13C2, helps in understanding the intricate network of biochemical reactions.
Salmonella : In Salmonella typhimurium, D-mannitol is metabolized through a pathway involving phosphorylation by the phosphoenolpyruvate-dependent phosphotransferase system to form D-mannitol-1-phosphate. nih.govnih.gov This intermediate is then converted to D-fructose-6-phosphate by the enzyme mannitol-1-phosphate dehydrogenase. nih.govnih.gov Studies have shown that the expression of genes involved in mannitol (B672) utilization is dependent on cyclic adenosine-3′,5′-monophosphate (cAMP). nih.govnih.gov While direct studies with this compound are not extensively detailed in the provided results, the established pathway provides a clear framework for how this labeled compound would be processed, enabling researchers to trace the carbon-13 labels through glycolysis and other central metabolic routes. nih.govnih.govfrontiersin.org For instance, genes for mannitol utilization, mtlA and mtlD, are expressed throughout various phases of infection, highlighting mannitol's role in the pathogen's survival and competition within a host. asm.org
Bacillus methanolicus : This thermotolerant methylotroph can utilize mannitol as a sole carbon and energy source, a characteristic that makes it a candidate for industrial applications. nih.gov 13C metabolic flux analysis (13C-MFA) has been employed to compare its metabolism when grown on methanol (B129727) versus mannitol. nih.gov Such studies, which could utilize this compound, provide quantitative data on the flow of carbon through pathways like the pentose (B10789219) phosphate (B84403) pathway and the tricarboxylic acid (TCA) cycle. nih.gov This helps in understanding the efficiency of converting different feedstocks into valuable products like amino acids. nih.gov
Lactic Acid Bacteria (LAB) : Certain heterofermentative lactic acid bacteria are efficient producers of mannitol from fructose (B13574). researchgate.netresearchgate.net The metabolic pathway involves the reduction of fructose to mannitol, a reaction catalyzed by mannitol-2-dehydrogenase. researchgate.net In these bacteria, mannitol production is a way to regenerate NAD(P)H. researchgate.net Isotope labeling studies, including those with specifically labeled glucose like [1,2-13C2]glucose, have been used to quantify carbon fluxes in LAB under conditions simulating cocoa pulp fermentation. asm.org These studies reveal how different strains partition carbon between glycolysis and the phosphoketolase pathway and how they utilize substrates like fructose and citrate (B86180) to produce mannitol, lactate (B86563), and acetate (B1210297). asm.org For example, some Lactobacillus fermentum strains channel only a small fraction of fructose into central metabolism, with one strain using it to form mannitol. asm.org In contrast, Lactobacillus plantarum strains show high glycolytic flux. asm.org
| Bacterium | Key Enzyme/Pathway | Research Focus | Relevant Findings |
|---|---|---|---|
| Salmonella typhimurium | Mannitol-1-phosphate dehydrogenase | Carbon source utilization, Pathogenesis | Mannitol is phosphorylated and converted to fructose-6-phosphate (B1210287). nih.govnih.gov Mannitol utilization genes are expressed during infection. asm.org |
| Bacillus methanolicus | Central carbon metabolism | Metabolic flux analysis, Industrial biotechnology | Grows on mannitol as a sole carbon source; 13C-MFA helps compare metabolic states on different substrates. nih.gov |
| Lactic Acid Bacteria | Mannitol-2-dehydrogenase, Phosphoketolase pathway | Fermentation, Metabolic engineering | Heterofermentative strains produce mannitol from fructose. researchgate.netresearchgate.net 13C-labeling reveals flux differences between species and strains. asm.org |
Fungal Metabolic Pathways and Stress Responses
D-Mannitol is a widespread and abundant polyol in fungi, playing diverse roles from carbon storage to stress protection. Isotopic tracers are instrumental in unraveling the complexities of its metabolism.
Aspergillus : In Aspergillus niger, D-mannitol is a major carbon compound in conidiospores and is crucial for tolerance to stresses like high temperature and oxidative stress. nih.gov The primary biosynthesis pathway involves the conversion of fructose-6-phosphate to mannitol-1-phosphate by mannitol-1-phosphate dehydrogenase (MpdA), followed by dephosphorylation. nih.govnih.gov Inactivation of the mpdA gene significantly reduces mannitol levels and increases sensitivity to stress. nih.gov In Aspergillus candidus, studies have identified a NAD-linked mannitol-1-phosphate dehydrogenase and a specific mannitol-1-phosphatase, supporting this synthesis pathway. nih.gov The presence of a NADP-linked mannitol dehydrogenase suggests a role in mannitol utilization. nih.gov
Cenococcum graniforme : This ectomycorrhizal fungus synthesizes mannitol and trehalose (B1683222) from glucose. nih.gov 13C NMR studies using [1-13C]glucose and [6-13C]glucose have shown that the mannitol cycle is operative and contributes to the production of NADPH. nih.gov A significant portion of the carbon from glucose is cycled through the mannitol pool before being incorporated into trehalose. nih.gov This fungus is also known for its high drought tolerance, and transcriptomic analyses have revealed that drought-tolerant strains up-regulate genes involved in pathways like ubiquinone biosynthesis in response to stress. mdpi.com Some isolates have been shown to increase mannitol production to alleviate osmotic stress induced by high salinity. scienceopen.com
Botrytis cinerea : In this necrotrophic plant pathogen, mannitol serves as a temporary carbon storage compound and is mobilized during development and osmotic stress. nih.gov Studies using labeled hexoses, such as 13C2-fructose, have been conducted to trace metabolic fluxes via in vivo NMR spectroscopy. researchgate.net These investigations have challenged the traditional view of a single mannitol cycle, suggesting the existence of two simultaneous pathways for its synthesis and even other undescribed metabolic routes. nih.govresearchgate.net The fungus metabolizes glucose and fructose through the BcMPD and BcMTDH pathways, respectively. nih.gov
Stagonospora nodorum : Mannitol metabolism is essential for the asexual sporulation of this wheat pathogen. nih.govmurdoch.edu.au Genetic studies have shown that disrupting the genes for mannitol-1-phosphate dehydrogenase (Mpd1) or mannitol 2-dehydrogenase (Mdh1) affects sporulation. nih.govmurdoch.edu.aunih.gov A double mutant lacking both enzymes cannot synthesize or catabolize mannitol and fails to sporulate, a defect that can be rescued by adding external mannitol. murdoch.edu.au 13C NMR studies with mutants have helped to clarify carbon utilization and cycling, suggesting that mannitol metabolism in S. nodorum occurs as two distinct pathways rather than a cycle. murdoch.edu.au
Plant Metabolic Research
In many plant species, mannitol is a primary product of photosynthesis and plays a key role in translocation and stress response.
Photosynthesis and Carbon Allocation Dynamics
The use of carbon isotopes is fundamental to understanding how plants fix carbon and allocate it to various metabolic pools.
In plants like celery, mannitol is a major product of photosynthesis and the primary form of translocated carbohydrate. nih.gov The pathway involves the conversion of fructose-6-P to mannose-6-P, then to mannitol-1-P, and finally to mannitol. nih.gov The key enzymes are located in the cytoplasm. nih.gov The use of labeled CO2 or substrates like this compound allows for the tracing of carbon flow through this pathway and its distribution to other parts of the plant. Studies on red algae have used 13C-enriched bicarbonate to follow the synthesis of floridoside and digeneaside, demonstrating the utility of isotope labeling in tracking photosynthetic carbon flux under different conditions. researchgate.net
Role in Osmotic Adjustment and Stress Tolerance
Mannitol acts as a compatible solute, helping plants to cope with abiotic stresses such as drought and salinity.
The accumulation of mannitol in transgenic plants has been shown to improve tolerance to water stress and salinity. nih.gov For example, transgenic wheat expressing the mtlD gene accumulates mannitol and shows better growth performance under stress conditions. nih.gov However, the amount of mannitol accumulated may not be sufficient for osmotic adjustment alone, suggesting it has other protective functions, such as scavenging reactive oxygen species. nih.govfrontiersin.org Studies on squash landraces have used D-mannitol to induce drought stress in laboratory settings to screen for tolerant genotypes. frontiersin.orgfrontiersin.org These experiments measure various physiological and biochemical parameters to assess the plant's response to osmotic stress. frontiersin.orgfrontiersin.org While these studies use unlabeled mannitol to create stress, the response of endogenous metabolites could be traced using labeled precursors to understand the metabolic adjustments under stress.
| Research Area | Plant/Organism | Key Findings | Isotope Application |
|---|---|---|---|
| Photosynthesis & Carbon Allocation | Celery, Red Algae | Mannitol is a major photosynthetic product and translocated carbohydrate in celery. nih.gov Carbon flux to osmolytes like floridoside can be tracked. researchgate.net | Tracing carbon from labeled CO2 or substrates through mannitol synthesis pathway. |
| Osmotic Adjustment & Stress Tolerance | Transgenic Wheat, Squash | Mannitol accumulation improves tolerance to drought and salinity. nih.gov It is used to induce drought stress for screening tolerant varieties. frontiersin.orgfrontiersin.org | Tracing metabolic adjustments and the fate of carbon under mannitol-induced stress. |
Host-Pathogen Metabolic Interactions
The isotopically labeled compound this compound serves as a critical tracer in studies investigating the metabolic interplay between hosts and pathogens. Mannitol is a sugar alcohol produced by numerous fungi and plants and plays a significant role in pathogenesis. scienceopen.comnih.govnih.gov Fungal pathogens, for instance, secrete mannitol to counteract the host's defense mechanisms, specifically by quenching reactive oxygen species (ROS) that are generated by the host to combat infection. nih.govnih.gov
In the context of plant-pathogen interactions, plants produce ROS in the extracellular space as a defense mechanism upon pathogen invasion. nih.gov Some fungal pathogens, like Alternaria alternata, secrete mannitol, which is believed to protect the fungus by neutralizing these ROS. nih.gov In response, the host plant may produce mannitol dehydrogenase (MTD) to catabolize the mannitol secreted by the pathogen, thereby restoring its ROS-based defenses. nih.govnih.gov The use of this compound allows researchers to trace the fate of fungal-derived mannitol within the host, elucidating the dynamics of this metabolic tug-of-war.
In filamentous fungi, mannitol metabolism involves the reduction of fructose-6-phosphate to mannitol-1-phosphate, which is then dephosphorylated to mannitol. scienceopen.comnih.govnih.gov In plants, the synthesis pathway proceeds from mannose-6-phosphate (B13060355) to mannitol-1-phosphate, followed by dephosphorylation to mannitol. scienceopen.comnih.govnih.gov Understanding these pathways is crucial for identifying potential targets for disease control.
Table 1: Key Molecules in Fungal-Host Mannitol Metabolism
| Molecule | Role in Fungal Pathogen | Role in Host Plant |
|---|---|---|
| D-Mannitol | Quenches host-produced reactive oxygen species (ROS), acts as an osmolyte and metabolic store. scienceopen.comnih.govnih.gov | Can be catabolized by mannitol dehydrogenase (MTD) as a defense mechanism. nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Harmful to the pathogen. | A primary defense mechanism against invading pathogens. nih.gov |
| Mannitol Dehydrogenase (MTD) | Not applicable. | Catabolizes mannitol to counteract the pathogen's defense suppression. nih.govnih.gov |
| Fructose-6-phosphate | Precursor for mannitol synthesis in fungi. scienceopen.comnih.govnih.gov | Not directly involved in the mannitol interaction. |
| Mannose-6-phosphate | Not applicable. | Precursor for mannitol synthesis in plants. scienceopen.comnih.govnih.gov |
Advanced Topics and Future Directions in D Mannitol 1,2 13c2 Research
Integration with Systems Biology Approaches
The use of D-Mannitol-1,2-13C2 extends beyond simple pathway tracing, offering a robust platform for integration into systems biology. This holistic approach allows for a more comprehensive understanding of metabolic regulation by combining data from various molecular levels.
Multi-Omics Data Integration (e.g., Fluxomics with Transcriptomics, Proteomics, and Metabolomics)
Isotopically labeled compounds like this compound are central to fluxomics, which measures the rates of metabolic reactions. creative-proteomics.com The integration of fluxomics data with other "omics" disciplines—transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels)—provides a more complete picture of cellular function. plos.orgfrontiersin.orgfrontlinegenomics.commixomics.org This multi-omics approach helps to unravel the complex interplay between gene expression, protein synthesis, and metabolic output. researchgate.netnih.gov
For instance, by tracing the path of the 13C labels from this compound through various metabolic pathways, researchers can quantify metabolic fluxes. creative-proteomics.com When this data is combined with transcriptomic and proteomic data, it can reveal how changes in gene expression or protein levels directly impact the flow of metabolites through a network. researchgate.netnih.gov This integrated analysis is crucial for identifying regulatory hubs and understanding how cells respond to genetic or environmental changes. plos.orgresearchgate.net Computational pipelines are being developed to facilitate this integration, using metabolic models as a scaffold to connect different omics datasets. plos.org
Network-Based Analysis for Comprehensive Metabolic Pathway Regulation
The data generated from this compound tracing experiments can be used to construct and validate metabolic network models. researchgate.net These models provide a quantitative framework for understanding the regulation of metabolic pathways on a systemic level. dntb.gov.ua By analyzing the flow of the isotope through the network, researchers can identify bottlenecks, alternative pathways, and points of metabolic control. vanderbilt.edu
Network-based analysis allows for the elucidation of complex metabolic behaviors that would not be apparent from studying individual reactions in isolation. For example, it can reveal how the metabolism of mannitol (B672) is interconnected with central carbon metabolism, amino acid synthesis, and energy production. nih.govnih.gov This comprehensive view is essential for metabolic engineering applications, where the goal is to optimize the production of specific compounds or to understand the metabolic basis of diseases. nih.govvanderbilt.edu
Innovations in Isotopic Tracer Development and Application
The field of isotopic tracing is continually evolving, with new strategies and technologies enhancing the resolution and applicability of tracers like this compound.
Combinatorial Labeling Strategies for Enhanced Metabolic Resolution
To gain deeper insights into complex metabolic networks, researchers are employing combinatorial labeling strategies. This involves using multiple isotopic tracers simultaneously, each with a different labeling pattern. For example, experiments might use a combination of [1,2-13C2]glucose and other labeled substrates to resolve fluxes through intersecting pathways with greater accuracy. researchgate.netnih.gov
The use of tracers like this compound in conjunction with other specifically labeled compounds can help to distinguish between alternative metabolic routes. nih.gov For instance, the specific placement of the 13C atoms in this compound provides a unique signature that can be tracked through subsequent metabolic transformations, allowing for a more precise determination of pathway usage. nih.govresearchgate.net
Development of Novel Hyperpolarized D-Mannitol Probes for Real-Time In Vivo Studies
A significant innovation in tracer technology is the development of hyperpolarized probes. mdpi.com Hyperpolarization dramatically increases the sensitivity of detection by magnetic resonance (MR), enabling real-time, non-invasive imaging of metabolic processes in living organisms. mdpi.comunito.itnih.gov While much of the current research focuses on hyperpolarized pyruvate (B1213749), the principles can be extended to other molecules, including mannitol. vulcanchem.comcam.ac.uk
The development of hyperpolarized this compound probes would allow for the direct visualization of its uptake and metabolism in vivo. mdpi.comvulcanchem.com This could provide invaluable information on processes such as blood-brain barrier permeability and renal clearance. vulcanchem.comcam.ac.uk Research is ongoing to optimize the production and application of these advanced probes for clinical and preclinical studies. unito.itepfl.ch
Role of this compound in Understanding Metabolic Perturbations
Stable isotope tracers are powerful tools for investigating how metabolic pathways are altered in response to various stimuli, such as disease, genetic mutations, or environmental stress. mdpi.comnih.gov this compound can be used to probe these metabolic perturbations in detail.
By tracing the fate of the 13C label, researchers can identify which pathways are up- or down-regulated under different conditions. researchgate.net For example, in the context of cancer research, such tracers can help to elucidate the metabolic reprogramming that allows tumor cells to proliferate. nih.govnumberanalytics.com Similarly, in studies of gut microbiota, labeled mannitol can be used to track its fermentation into short-chain fatty acids, providing insights into host-microbe metabolic interactions. researchgate.net The ability to quantify these dynamic changes in metabolism is crucial for developing targeted therapies and interventions. mdpi.com
Interactive Data Table: Applications of this compound in Metabolic Research
| Research Area | Application of this compound | Key Findings |
| Systems Biology | Integration of fluxomics with other omics data to create comprehensive metabolic models. | Provides a holistic view of cellular regulation and identifies key control points in metabolic networks. plos.orgresearchgate.net |
| Metabolic Engineering | Tracing carbon flux to optimize production of desired compounds in microorganisms. | Enables targeted genetic modifications to improve yield and productivity. vanderbilt.edu |
| Neuroscience | Potential use as a hyperpolarized probe for in vivo imaging of the brain. | Could offer real-time data on blood-brain barrier integrity and cerebral metabolism. vulcanchem.comcam.ac.uk |
| Gastroenterology | Studying the fermentation of mannitol by gut microbiota. | Elucidates the production of short-chain fatty acids and their impact on host health. researchgate.net |
| Cancer Research | Investigating metabolic reprogramming in tumor cells. | Identifies altered metabolic pathways that could be targeted for therapy. nih.govnumberanalytics.com |
Response to Environmental Stimuli and Nutrient Availability
This compound is a powerful tool for dissecting how organisms metabolically adapt to environmental stressors and fluctuations in nutrient sources. Mannitol itself is an osmoprotectant in some plants, aiding their endurance against drought and high salinity by helping to maintain cellular turgor pressure. bakerandbaker.co.in The use of 13C-labeled mannitol allows researchers to trace its metabolic fate and understand its role in stress mitigation. bakerandbaker.co.infrontiersin.org For example, studies can quantify the flux of mannitol into various metabolic pathways under different environmental conditions, revealing how plants or microbes adjust their carbon metabolism to survive.
In agricultural science, understanding these responses is crucial. Research has shown that applying D-mannitol can improve stress tolerance and water retention in crops. bakerandbaker.co.in By using this compound, scientists can move beyond simple observation to quantitatively map the metabolic adjustments that confer these benefits, such as enhanced nutrient uptake and stimulated root development. bakerandbaker.co.in
In microbial communities, this compound can be used to study metabolic interactions and responses to changes in the environment. numberanalytics.com Some bacteria can utilize D-mannitol as a primary energy source. researchgate.net Tracing the 13C label allows for the elucidation of carbon flux distribution within complex microbial systems, providing insights into how different species adapt to varying nutrient availability. wustl.edu
Emerging Technologies and Methodological Refinements
The utility of this compound and other stable isotope tracers is intrinsically linked to the analytical technologies used for their detection and the computational methods for data interpretation.
Advances in Analytical Instrumentation for High-Throughput 13C Detection
Recent years have seen significant advancements in analytical instrumentation, enabling more sensitive, rapid, and high-throughput analysis of 13C-labeled metabolites. acs.orgnih.govnih.gov The primary techniques for detecting 13C isotopes are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
High-resolution mass spectrometers, such as isotope ratio mass spectrometers (IRMS) and those coupled with liquid chromatography (LC-MS), have become increasingly accessible. ucsc.eduspringernature.com These instruments can differentiate between molecules with very small mass differences, which is essential for distinguishing between 13C-labeled and unlabeled metabolites. researchgate.netmdpi.com Innovations like compound-specific isotope analysis (CSIA) allow for the measurement of isotope ratios in individual molecules, providing a much finer level of detail than bulk sample analysis. ucsc.eduunl.edu
The development of high-throughput MS technologies, some capable of analyzing 10-20 samples per second, has revolutionized the application of stable isotope tracing in large-scale studies, such as those in drug discovery and metabolomics. nih.govrsc.org These advancements allow for the rapid screening of numerous conditions or compounds, accelerating the pace of research. nih.govrsc.org
Table 2: Key Analytical Instrumentation for 13C Detection
| Instrument/Technique | Description | Key Advantage | Reference |
|---|---|---|---|
| Isotope Ratio Mass Spectrometry (IRMS) | A specialized mass spectrometer designed for precise measurement of isotope ratios. | High precision for determining isotopic enrichment. | ucsc.edunih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Effective for analyzing primary metabolites and can be used for broad-scope metabolism studies with 13C-tracers. | mdpi.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | Versatile for a wide range of metabolites; high-resolution instruments can resolve overlapping peaks. | nih.govmdpi.com |
| Compound-Specific Isotope Analyzer (CSIA) | Measures isotope composition of individual organic compounds. | Provides an "isotope fingerprint" for specific molecules, enabling detailed tracing. | ucsc.eduunl.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects isotopes based on their magnetic properties. | Can determine the exact position of the 13C label within a molecule's structure. | researchgate.netresearchgate.net |
Machine Learning and Artificial Intelligence in Metabolic Flux Analysis
The complexity of data generated from stable isotope tracing experiments presents a significant analytical challenge. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to streamline and enhance metabolic flux analysis (MFA). nih.govnih.gov Traditional MFA relies on complex mathematical models and optimization algorithms that can be computationally intensive and time-consuming. nih.govresearchgate.net
ML-based frameworks, such as ML-Flux, are being developed to quantify metabolic fluxes from isotope tracing data orders-of-magnitude faster than conventional methods. nih.gov These models are trained on vast datasets of simulated atom transitions across various metabolic models. nih.gov They can then take experimental isotope labeling patterns as input and predict the corresponding metabolic fluxes. numberanalytics.comnih.gov
AI and ML algorithms can also assist in:
Pattern Recognition: Identifying subtle patterns in large metabolomics datasets that may not be evident with traditional analysis. numberanalytics.com
Data Integration: Combining data from multiple sources and experiments to create a more comprehensive picture of metabolic activity. numberanalytics.com
Predictive Modeling: Creating models that can predict cellular responses to genetic or environmental perturbations. wustl.edu
These computational advances are making 13C-MFA more accessible and applicable to high-throughput metabolic phenotyping, pushing the boundaries of what can be learned from stable isotope tracing experiments. nih.govresearchgate.net
Unexplored Metabolic Pathways and Biological Systems Amenable to this compound Tracing
While D-mannitol metabolism has been studied in various organisms, there remain numerous unexplored pathways and biological systems where this compound could provide novel insights.
In many fungi and algae, mannitol is synthesized and degraded through the "mannitol cycle". tandfonline.com However, recent research in certain yeasts has uncovered a novel pathway for mannitol biosynthesis that allows for its production even when glucose is the sole carbon source. rcaap.ptnih.gov This pathway involves fructose-6-phosphate (B1210287) as an intermediate and suggests the existence of a previously unknown fructose-6-P phosphatase. rcaap.ptnih.govfrontiersin.org Using 13C-labeled tracers like this compound (in reverse metabolic studies) or labeled glucose/fructose (B13574) could further elucidate the dynamics and regulation of this new pathway in a wider range of organisms.
The metabolic versatility of many microorganisms means that pathways for utilizing alternative carbon sources like mannitol may exist but are not yet characterized. For instance, the facultative methylotroph Bacillus methanolicus is known to grow on D-mannitol, converting it to fructose-6-phosphate. asm.org Tracing with this compound could precisely map the flux through this and interconnected pathways, especially under different growth conditions.
The continued application of this compound, coupled with advanced analytical and computational tools, promises to uncover new layers of metabolic complexity across the biological world.
Q & A
Basic Research Questions
Q. What are the primary analytical methods to confirm isotopic purity and positional labeling in D-Mannitol-1,2-¹³C₂?
- Methodology : Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR confirms the position of ¹³C labels by analyzing splitting patterns in carbon spectra, while HRMS quantifies isotopic enrichment by comparing observed vs. theoretical mass-to-charge ratios. For example, natural abundance corrections must be applied to distinguish true ¹³C incorporation from background signals .
Q. How does D-Mannitol-1,2-¹³C₂ enable metabolic tracing in plant or microbial systems compared to unlabeled mannitol?
- Methodology : The ¹³C labels allow tracking of mannitol-derived carbon through metabolic pathways using techniques like isotopic ratio mass spectrometry (IRMS) or ¹³C-NMR. For instance, in microbial studies, labeled mannitol can be fed to cultures, and downstream metabolites (e.g., glycolysis intermediates) are analyzed for ¹³C enrichment to map flux distributions. Unlabeled mannitol lacks this tracer capability, limiting mechanistic insights .
Advanced Research Questions
Q. How should researchers optimize isotopic enrichment levels in D-Mannitol-1,2-¹³C₂ for dynamic metabolic flux analysis (DMFA) without perturbing biological systems?
- Methodology : Conduct pilot experiments to determine the minimum ¹³C enrichment required for detection via LC-MS or NMR. Balance enrichment levels (e.g., 20–50%) with physiological relevance by comparing growth rates or metabolic outputs in labeled vs. unlabeled conditions. Use kinetic modeling to adjust tracer infusion rates and ensure steady-state isotopic labeling .
Q. What computational tools correct for natural ¹³C abundance when quantifying isotopic enrichment in mass spectrometry data?
- Methodology : Algorithms like IsoCor or MIDcor integrate natural isotope abundance (e.g., 1.1% ¹³C) into mass isotopomer distribution (MID) analysis. These tools subtract background signals and normalize data to isolate tracer-specific enrichment. Validation involves comparing gravimetrically prepared mixtures (e.g., 10% ¹³C vs. natural) to confirm correction accuracy .
Q. How can hyperpolarization techniques enhance the utility of D-Mannitol-1,2-¹³C₂ in real-time metabolic imaging?
- Methodology : Parahydrogen-induced polarization (PHIP) or dynamic nuclear polarization (DNP) can amplify ¹³C-NMR signals by >10,000-fold, enabling real-time tracking of mannitol metabolism in vivo. For example, hyperpolarized D-Mannitol-1,2-¹³C₂ injected into model organisms allows visualization of renal or hepatic uptake via MRI, with protocols optimized for polarization retention and biocompatibility .
Q. What experimental controls are critical when using D-Mannitol-1,2-¹³C₂ to study osmotic stress responses in plants?
- Methodology : Include unlabeled mannitol controls to distinguish osmotic effects from isotopic labeling artifacts. Monitor intracellular pH and redox states using fluorescent probes (e.g., BCECF-AM) to ensure isotopic labeling does not alter cellular homeostasis. Replicate experiments across biological triplicates to account for variability in uptake rates .
Data Validation and Contradiction Resolution
Q. How should discrepancies between theoretical and observed ¹³C enrichment in D-Mannitol-1,2-¹³C₂ tracer studies be addressed?
- Methodology :
Replicate Analysis : Confirm data consistency across technical replicates to rule out instrument error.
Pathway Modeling : Use software like INCA or OpenFLUX to simulate expected labeling patterns and identify mismatches (e.g., unaccounted side reactions).
Statistical Testing : Apply t-tests or ANOVA to assess significance of deviations, with adjustments for multiple comparisons (e.g., Bonferroni correction) .
Table: Example Data Validation for D-Mannitol-1,2-¹³C₂ Isotopic Enrichment
| Theoretical ¹³C Enrichment (%) | Observed Enrichment (%) | Deviation (%) | Statistical Significance (p-value) |
|---|---|---|---|
| 50.0 | 48.2 ± 1.5 | 3.6 | 0.12 |
| 30.0 | 27.8 ± 2.1 | 7.3 | 0.03 |
| 10.0 | 9.1 ± 0.9 | 9.0 | 0.21 |
Adapted from methodologies in , where deviations <5% are typically within acceptable limits for metabolic flux studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
